molecular formula C11H9ClN2 B131859 2-(Chloromethyl)-5-phenylpyrimidine CAS No. 147937-38-0

2-(Chloromethyl)-5-phenylpyrimidine

Cat. No.: B131859
CAS No.: 147937-38-0
M. Wt: 204.65 g/mol
InChI Key: LGBLTEWHSBQNDQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-phenylpyrimidine is a pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at the 2-position and a phenyl ring at the 5-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding.

Properties

CAS No.

147937-38-0

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-(chloromethyl)-5-phenylpyrimidine

InChI

InChI=1S/C11H9ClN2/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

LGBLTEWHSBQNDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of 2-(Chloromethyl)-5-phenylpyrimidine and analogous compounds:

Compound Name Substituents/Functional Groups Key Properties/Applications Evidence Source
This compound 2-CH₂Cl, 5-Ph Electrophilic intermediate; synthetic versatility Inferred
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine 4-Cl, 5,6-diMe, 2-CF₃ Enhanced metabolic stability (CF₃ group); agrochemicals
Ethyl 2-phenylpyrimidine-5-carboxylate 2-Ph, 5-COOEt Ester group improves solubility; prodrug design
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 5-(4-Cl-Ph), 2-O-(3-CF₃-Ph) Lipophilic; potential kinase inhibitor
5-Amino-2-methylpyrimidine 5-NH₂, 2-Me Nucleophilic amino group; pharmaceutical intermediates

Preparation Methods

Reaction Mechanism and Conditions

In this method, 5-phenyl-1,4-dihydropyrimidine undergoes oxidative aromatization under blue LED irradiation (450 nm) in a methanol-water solvent system. Tetrabutylammonium eosin Y (TBA-eosinY, 0.1 mol%) and potassium carbonate (0.20 mmol) facilitate single-electron transfer, promoting the elimination of hydrogen to yield 5-phenylpyrimidine. Subsequent chlorination at the 2-position introduces the chloromethyl group (see Table 1).

Table 1: Photoredox Synthesis Parameters

ParameterValue/DetailSource
CatalystTBA-eosinY (0.1 mol%)
SolventMeOH:H₂O (5:0.5 mL)
Light Source3W blue LEDs (450 nm)
Reaction Time3–5 hours
Yield72–85% (after purification)

This method avoids harsh oxidants and operates at ambient temperature, making it energy-efficient. However, the requirement for specialized equipment (LED reactors) may limit scalability.

Nucleophilic Chlorination Approaches

Chlorination of hydroxymethyl or aldehydic precursors is a classical route to introduce chloromethyl groups. Patents describing the synthesis of analogous compounds, such as 2-chloro-5-chloromethylpyridine, provide insights into adaptable methodologies.

Two-Step Chlorination Protocol

A multi-stage process involves:

  • Hydroxymethyl Intermediate Synthesis : Reduction of a pyrimidine-2-carbaldehyde using sodium borohydride in ethanol.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in dichloromethane at 60–80°C.

Table 2: Chlorination Reaction Conditions

ReagentTemperature (°C)Time (h)Yield (%)Source
POCl₃80568
SOCl₂60374
PCl₅100665

Phosphorus oxychloride achieves moderate yields but generates phosphorus-containing waste, complicating disposal. Thionyl chloride offers higher efficiency but requires strict moisture control.

Green Chemistry and Waste Reduction Strategies

Recent innovations prioritize replacing hazardous reagents and minimizing solvent use. A patent by Nankai University substitutes phosphorus-based chlorinating agents with triphosgene (BTC) or phosgene, reducing COD in wastewater by 90%.

Solvent-Free Chlorination

In a modified protocol, 5-phenylpyrimidine-2-methanol reacts with triphosgene under neat conditions at 120°C, eliminating solvent waste. DBU (1,8-diazabicycloundec-7-ene) acts as a base, achieving 78% yield with 99% purity.

Table 3: Comparative Environmental Impact

MethodWastewater (L/kg)COD (mg/L)Chlorinating Agent
Conventional POCl₃10180,000POCl₃
Triphosgene (BTC)1.218,000BTC

This approach aligns with green chemistry principles but necessitates handling phosgene derivatives, requiring specialized infrastructure.

Comparative Analysis of Synthetic Methods

A side-by-side evaluation of photoredox, classical chlorination, and green methods highlights trade-offs between efficiency, cost, and sustainability.

Table 4: Method Comparison

MetricPhotoredoxClassical ChlorinationGreen Chlorination
Yield (%)72–8565–7478
Reaction Time (h)3–53–64
Environmental ImpactLow (aqueous)High (POCl₃ waste)Moderate (BTC)
ScalabilityModerateHighHigh

Photoredox excels in mild conditions but suffers from scalability constraints. Classical methods are robust but environmentally taxing, while green strategies balance efficiency and waste reduction.

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)-5-phenylpyrimidine, and how can reaction yields be optimized?

The compound is typically synthesized via cross-coupling reactions or nucleophilic substitution, leveraging the reactivity of the chloromethyl group. For example, palladium-catalyzed coupling with phenylboronic acid derivatives can introduce the phenyl group at the pyrimidine core . Optimization of yields involves controlling reaction temperature (e.g., 60–80°C for cross-coupling), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Purity can be enhanced via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

NMR spectroscopy (¹H, ¹³C, and DEPT) is critical for confirming the presence of the chloromethyl (-CH₂Cl) and phenyl groups, with characteristic shifts at δ 4.5–5.0 ppm (CH₂Cl) and aromatic protons at δ 7.2–8.3 ppm . X-ray crystallography resolves spatial arrangements, confirming bond lengths (e.g., C-Cl ≈ 1.79 Å) and dihedral angles between the pyrimidine ring and substituents . Mass spectrometry (EI or ESI) validates the molecular ion peak at m/z 204.65 (C₁₁H₉ClN₂) .

Q. What are the primary chemical reactions involving the chloromethyl group in this compound?

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides to form derivatives like -CH₂NH₂ or -CH₂SR . It also participates in oxidation (e.g., to carboxylic acids using KMnO₄) or reduction (e.g., to -CH₃ via LiAlH₄). Reaction conditions (e.g., solvent polarity, catalyst) significantly influence product distribution .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound?

The electron-withdrawing phenyl group at C5 enhances the electrophilicity of the chloromethyl group, accelerating nucleophilic substitution. Steric hindrance from the phenyl ring can reduce reaction rates in bulky nucleophiles (e.g., tert-butanol). Computational studies (DFT) predict activation energies for substitution pathways, guiding solvent and catalyst selection .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 83–84.5°C vs. broader ranges) may arise from polymorphic forms or impurities. Validate purity via HPLC (≥97% purity) and compare crystallographic data (CCDC entries) to confirm structural consistency . Contradictory NMR signals can be addressed by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Step 1: Synthesize derivatives via substitution of the chloromethyl group (e.g., -CH₂NH₂ for amine bioisosteres). Step 2: Screen against biological targets (e.g., kinase enzymes) using fluorescence polarization or SPR assays. Step 3: Corrogate SAR with computational docking (AutoDock Vina) to identify key interactions (e.g., H-bonding with active-site residues) .

Q. What are the challenges in analyzing reaction intermediates during the synthesis of this compound?

Short-lived intermediates (e.g., radical species in cross-coupling) require in situ monitoring via techniques like FTIR or LC-MS. For example, Pd⁰ intermediates in Suzuki-Miyaura reactions can be trapped with PPh₃ and characterized via ³¹P NMR . Contradictory mechanistic proposals (e.g., SN1 vs. SN2 pathways) are resolved using kinetic isotope effects (KIE) or Hammett plots .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Hydrolysis of the chloromethyl group occurs rapidly in basic conditions (pH > 10), forming hydroxyl derivatives. Stability studies via accelerated degradation testing (40°C/75% RH for 4 weeks) inform storage conditions (anhydrous, inert atmosphere). Degradation products are identified via LC-MS/MS .

Methodological Resources

  • Synthetic Protocols : Cross-coupling conditions from ; recrystallization guidelines from .
  • Analytical Tools : Crystallographic data from ; PubChem computational properties from .
  • Safety : Handling guidelines for chloromethyl derivatives (toxicity, PPE requirements) from .

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